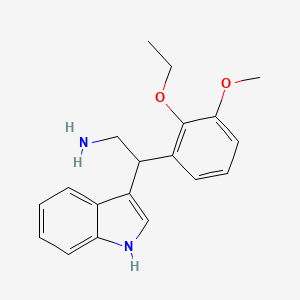

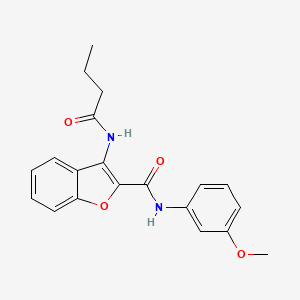

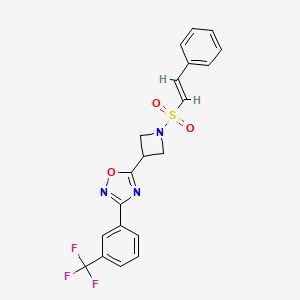

![molecular formula C7H13ClN2O B2634754 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride CAS No. 1190927-48-0](/img/structure/B2634754.png)

1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride, also known as DBH, is a chemical compound that has gained significant attention in scientific research. It is a bicyclic amine that acts as a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. DBH has potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Aplicaciones Científicas De Investigación

Catalytic Applications

Copper(II) complexes involving chiral ligands related to 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride have been synthesized and studied for their catalytic properties. Specifically, the chiral ligands have been used to form hydroxo-bridged dicopper complexes, which were then analyzed for their activity in oxidative C–C coupling reactions. While certain complexes showed activity in this domain, others displayed lower activity, highlighting the nuanced role of ligand structure in catalytic performance (Castillo et al., 2013).

Organocatalysis

The derivatives of this compound have been applied in asymmetric organocatalysis, particularly in the Biginelli reaction. This application has led to the synthesis of 3,4-dihydropyrimidin-2(1H)-one (DHPM), a compound of significant biological interest. The study revealed that specific derivatives can effectively catalyze the Biginelli reaction under certain conditions, yielding DHPMs with moderate enantioselectivities (González-Olvera et al., 2008).

Crystallography and Molecular Structure

The crystal structure of a related compound, (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide, has been characterized, marking the first characterization of the 2,5-diazabicyclo[2.2.1]heptane parent ring structure. The study provides a detailed insight into the molecular structure and intermolecular interactions of this class of compounds (Britvin & Rumyantsev, 2017).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride involves the reaction of 2-pyrrolidinone with (1S,4S)-2,5-diazabicyclo[2.2.1]heptane in the presence of hydrochloric acid to yield the desired product.", "Starting Materials": [ "2-pyrrolidinone", "(1S,4S)-2,5-diazabicyclo[2.2.1]heptane", "hydrochloric acid" ], "Reaction": [ "Add (1S,4S)-2,5-diazabicyclo[2.2.1]heptane to a solution of 2-pyrrolidinone in hydrochloric acid.", "Stir the reaction mixture at room temperature for several hours.", "Filter the resulting precipitate and wash with water.", "Dry the product under vacuum to yield 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone hydrochloride." ] } | |

| 1190927-48-0 | |

Fórmula molecular |

C7H13ClN2O |

Peso molecular |

176.64 g/mol |

Nombre IUPAC |

1-(2,5-diazabicyclo[2.2.1]heptan-2-yl)ethanone;hydrochloride |

InChI |

InChI=1S/C7H12N2O.ClH/c1-5(10)9-4-6-2-7(9)3-8-6;/h6-8H,2-4H2,1H3;1H |

Clave InChI |

UMRRKGGLUTWXFI-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CC2CC1CN2.Cl |

SMILES canónico |

CC(=O)N1CC2CC1CN2.Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

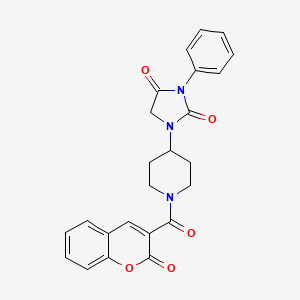

![N-[1-(3-Fluorophenyl)piperidin-4-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2634676.png)

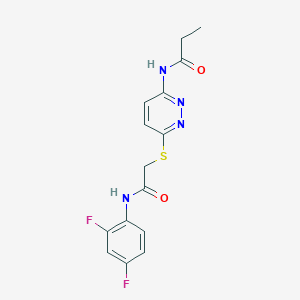

![N-[(2-Methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-ynamide](/img/structure/B2634682.png)

![N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2634683.png)

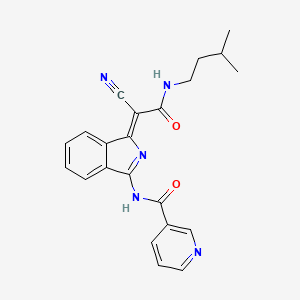

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2634686.png)

![2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzoic acid](/img/structure/B2634691.png)